molecular formula C21H17N B14336124 Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- CAS No. 105483-69-0

Dibenz(a,j)acridine, 1,4,10,13-tetrahydro-

Cat. No.: B14336124
CAS No.: 105483-69-0
M. Wt: 283.4 g/mol
InChI Key: AQLPCOSAVBRLJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents to form the acridine ring system . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is less common due to its specific applications and potential health risks. when produced, it is typically synthesized in specialized facilities with stringent safety protocols to handle the hazardous nature of the compound .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines .

Scientific Research Applications

Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds.

    Biology: Its mutagenic and carcinogenic properties make it a subject of study in toxicology and cancer research.

    Medicine: Research into its effects on DNA and cellular processes contributes to understanding carcinogenesis.

    Industry: It is used as an analytical standard for environmental monitoring and forensic analysis

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It intercalates into the DNA structure, causing disruptions in the replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of cancer .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[a,h]acridine
  • Dibenzo[a,i]acridine
  • Dibenzo[a,l]acridine
  • 7-Azadibenz[a,j]anthracene

Uniqueness

Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is unique due to its specific structure and the position of nitrogen within the polycyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

105483-69-0

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),6,10,12,15,17(22),19-nonaene

InChI

InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-4,9-13H,5-8H2

InChI Key

AQLPCOSAVBRLJD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C=CC3=C2C=C4C5=C(CC=CC5)C=CC4=N3

Origin of Product

United States

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